

Application Notes: Mapping Transcription Sites Using Trimethylpsoralen

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Compound of Interest

Compound Name: Trimethylpsoralen

Cat. No.: B1683662

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Introduction

4,5',8-**trimethylpsoralen** (TMP) is a photoactive compound that intercalates into DNA and, upon exposure to long-wave ultraviolet (UVA) light, forms covalent cross-links between pyrimidine bases on opposite strands. This property of TMP has been harnessed to probe nucleic acid structure and function within living cells. One of the key applications of this technology is the mapping of transcription sites. Actively transcribed regions of the genome exhibit altered DNA topology, such as negative supercoiling, which is a preferred substrate for psoralen intercalation and cross-linking.[1][2][3][4] By quantifying the extent of psoralen cross-linking across the genome, researchers can identify regions of high transcriptional activity.

Principle of the Method

The mapping of transcription sites using **trimethylpsoralen** is based on the principle that the structure of DNA is altered during transcription. The movement of RNA polymerase along the DNA template generates negative supercoiling behind the enzyme and positive supercoiling ahead of it.[3][4] **Trimethylpsoralen** preferentially intercalates into negatively supercoiled DNA.[1][2][3][4] Upon irradiation with UVA light (365 nm), the intercalated psoralen molecules form interstrand cross-links (ICLs).[5] The density of these cross-links is therefore higher in regions of negative supercoiling, which are associated with active transcription.

By isolating genomic DNA, identifying the cross-linked fragments, and quantifying their abundance using high-throughput sequencing, a genome-wide map of transcription-induced supercoiling can be generated. This map serves as a proxy for identifying active transcription

sites. Methodologies such as Psora-seq have been developed to apply this principle for genome-wide analysis.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Furthermore, psoralen derivatives can also be used to map RNA-RNA interactions that are coupled with transcription, providing insights into co-transcriptional RNA processing and the formation of RNA-protein complexes.[\[2\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) Techniques like PARIS (Psoralen Analysis of RNA Interactions and Structures) and SPLASH (Sequencing of Psoralen Cross-linked, Ligated, and Selected Hybrids) utilize biotinylated psoralen derivatives to capture and identify these RNA interactions.[\[1\]](#)[\[2\]](#)[\[12\]](#)

Applications in Research and Drug Development

- **Identification of Active Genes and Regulatory Elements:** This method can be used to identify actively transcribed genes, including protein-coding genes and non-coding RNAs, as well as active enhancers and promoters, which are often characterized by open chromatin and negative supercoiling.
- **Studying the Dynamics of Transcription:** By applying this technique under different cellular conditions or time points, researchers can study the dynamics of gene expression and the response of the transcriptional landscape to various stimuli.
- **Drug Discovery and Target Validation:** In drug development, this method can be used to assess the on-target and off-target effects of drugs that modulate transcription. For example, it can be used to determine if a drug candidate alters the transcriptional activity of specific genes or pathways.
- **Understanding Disease Mechanisms:** This technique can be applied to compare the transcriptional landscapes of healthy and diseased cells to identify dysregulated genes and pathways that contribute to the disease phenotype.

Experimental Protocols

This section provides a detailed protocol for mapping transcription sites using a psoralen-based sequencing approach, adapted from the principles of Psora-seq.

Protocol: Psoralen Cross-linking and Sequencing for Transcription Site Mapping (Psora-seq Adaptation)

Materials:

- Cell culture reagents
- 4,5',8-**trimethylpsoralen** (TMP) or biotinylated psoralen derivative
- Phosphate-buffered saline (PBS)
- UVA cross-linker (365 nm)
- DNA extraction kit
- Sonicator
- Streptavidin magnetic beads (for biotinylated psoralen)
- Reagents for library preparation for high-throughput sequencing
- High-throughput sequencer

Procedure:

- Cell Culture and Psoralen Treatment:
 - Culture cells of interest to the desired density.
 - Treat the cells with the psoralen derivative. For example, for biotinylated psoralen, cells can be incubated with a solution containing the compound.[\[12\]](#) The optimal concentration and incubation time should be determined empirically.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- In Vivo Cross-linking:
 - Expose the psoralen-treated cells to UVA light (365 nm) on ice.[\[12\]](#) The energy dose of UVA light needs to be optimized to achieve sufficient cross-linking without causing excessive DNA damage.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Genomic DNA Extraction and Fragmentation:
 - Harvest the cells and extract genomic DNA using a standard kit.

- Fragment the genomic DNA to a desired size range (e.g., 200-500 bp) by sonication.
- Enrichment of Cross-linked DNA Fragments (for biotinylated psoralen):
 - Incubate the fragmented DNA with streptavidin-conjugated magnetic beads to capture the biotinylated psoralen-cross-linked DNA fragments.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Wash the beads to remove non-cross-linked DNA fragments.
- Reversal of Cross-links (Optional but recommended for library preparation):
 - Psoralen cross-links can be reversed by exposure to short-wave UV light (254 nm).[\[12\]](#)
This step can facilitate downstream enzymatic reactions for library preparation.
- Library Preparation and High-Throughput Sequencing:
 - Prepare sequencing libraries from the enriched cross-linked DNA fragments (pull-down) and from the initial fragmented genomic DNA (input control).
 - Perform high-throughput sequencing on both the pull-down and input libraries.
- Data Analysis:
 - Align the sequencing reads to a reference genome.
 - Calculate the enrichment of sequencing reads in the pull-down sample relative to the input sample for genomic regions.[\[7\]](#)[\[9\]](#) Regions with a high enrichment of psoralen cross-linking are indicative of active transcription sites.

Data Presentation

Quantitative data from psoralen-based transcription site mapping experiments can be summarized in tables to facilitate comparison and interpretation.

Table 1: Example of Quantitative Data from a Psora-seq Experiment

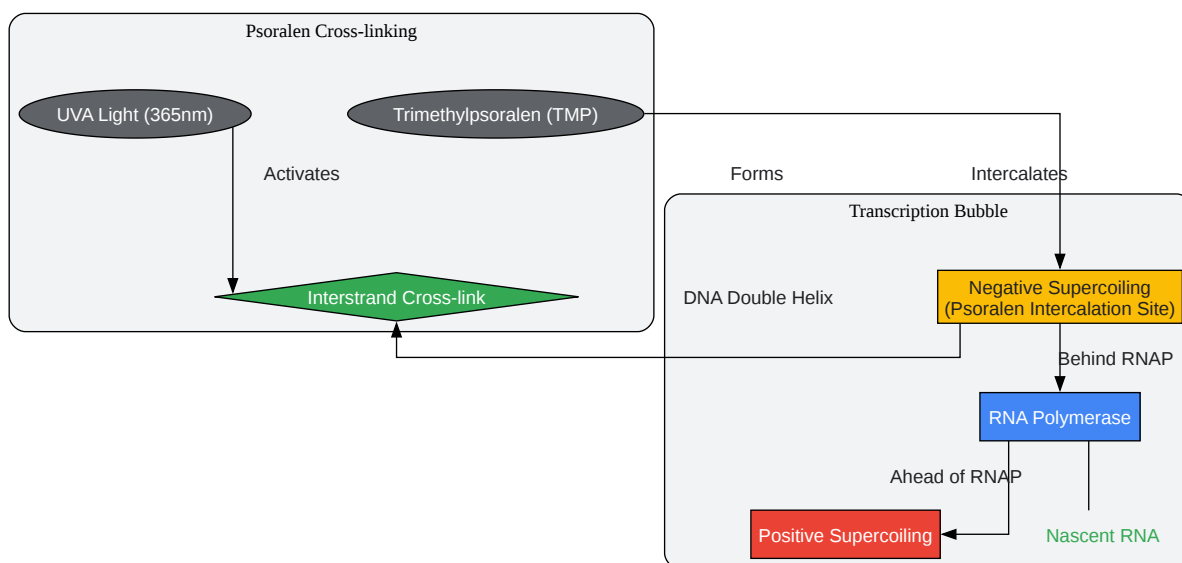
Genomic Region	Gene Name	Psoralen Binding (log2 pull-down/input)[8]	Transcriptional Status
chr1:1000-2000	Gene A	1.5	Active
chr2:5000-6000	Gene B	-0.8	Inactive
chr3:12000-13000	Enhancer 1	2.1	Active
chr4:25000-26000	Intergenic Region	0.1	-

Table 2: Example of Quantitative Data from an RNA-RNA Interaction Mapping Experiment (SPLASH)

Interacting RNA 1	Interacting RNA 2	Read Count	Enrichment (vs. control)[17]
snoRNA-X	28S rRNA	15,234	50-fold
U1 snRNA	Pre-mRNA of Gene Y	8,765	35-fold
miRNA-29a	Tet2 mRNA	1,234	20-fold[17]

Visualizations

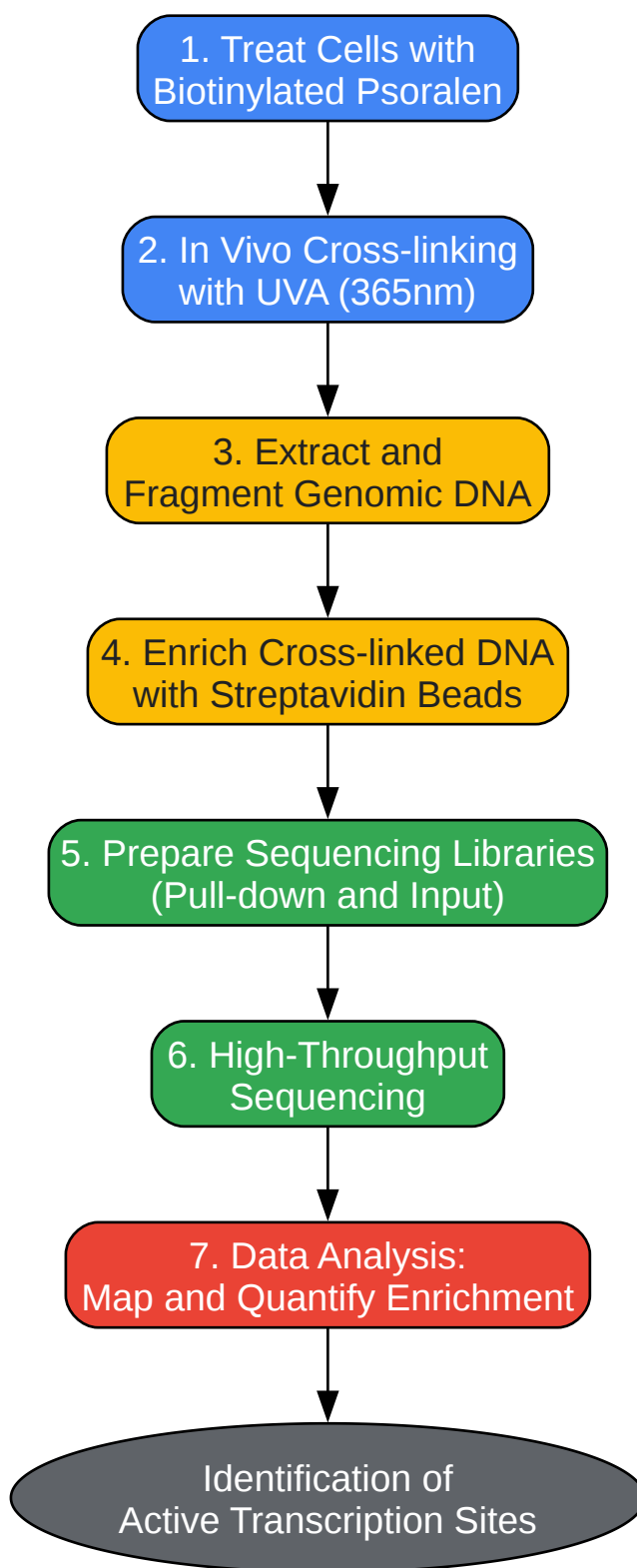
Diagram 1: Mechanism of **Trimethylpsoralen** Cross-linking at a Transcription Site



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Caption: Mechanism of TMP cross-linking at an active transcription site.

Diagram 2: Experimental Workflow for Psoralen-based Transcription Site Mapping



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Caption: Workflow for mapping transcription sites using psoralen cross-linking and sequencing.

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